molecular formula C26H31ClO4 B14644460 [(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate CAS No. 55646-79-2

[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate

Cat. No.: B14644460
CAS No.: 55646-79-2
M. Wt: 443.0 g/mol
InChI Key: XDTNFXSLWJOKFG-KZYMGSOISA-N
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Description

[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities. This compound is characterized by its multiple chiral centers and a chlorobenzoate ester functional group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate typically involves multiple steps. The starting materials are often steroidal compounds, which undergo a series of functional group transformations. Key steps include hydroxylation, esterification, and chlorination. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the consistency and purity of the final product. Optimization of reaction parameters and the use of environmentally friendly solvents are also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound is studied for its potential biological activities. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is investigated for its pharmacological effects. It may interact with specific molecular targets in the body, leading to potential treatments for various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate is unique due to its specific combination of functional groups and chiral centers. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

55646-79-2

Molecular Formula

C26H31ClO4

Molecular Weight

443.0 g/mol

IUPAC Name

[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate

InChI

InChI=1S/C26H31ClO4/c1-25-10-8-18(31-24(30)15-4-3-5-17(27)12-15)13-16(25)14-21(28)23-19-6-7-22(29)26(19,2)11-9-20(23)25/h3-5,12,14,18-21,23,28H,6-11,13H2,1-2H3/t18-,19-,20-,21+,23-,25-,26-/m0/s1

InChI Key

XDTNFXSLWJOKFG-KZYMGSOISA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC(=CC=C5)Cl)C)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)OC(=O)C5=CC(=CC=C5)Cl)C)O

Origin of Product

United States

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